![molecular formula C17H14BrNO4 B2643211 N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 892711-08-9](/img/structure/B2643211.png)
N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRD0705, is a small molecule compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Anticonvulsant Activity
Research into related benzamide derivatives has shown significant interest in their potential anticonvulsant properties. Studies have evaluated the efficacy of compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide in various animal models, demonstrating their potential as new anticonvulsants. For instance, these compounds have been found effective in antagonizing maximal electroshock (MES) induced seizures in mice, with rapid metabolism noted in pharmacokinetic studies, highlighting their potential therapeutic utility in epilepsy management (Robertson et al., 1987).
Synthesis and Biological Evaluation
The synthesis and evaluation of benzene sulfonamide derivatives, including studies on their antitumor and antimicrobial activities, have been conducted. For example, novel benzenesulfonamide derivatives have shown excellent in vitro antitumor activity against specific cell lines. Such studies provide a framework for understanding how modifications to the benzamide core structure can influence biological activity, offering insights into the potential research applications of N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Fahim & Shalaby, 2019).
Antipathogenic Activity
Thiourea derivatives, including those related to benzamides, have been synthesized and characterized for their interactions with bacterial cells, demonstrating significant anti-pathogenic activity. These findings suggest the broader utility of benzamide derivatives in developing new antimicrobial agents with specific properties, such as antibiofilm capabilities (Limban et al., 2011).
Molecular Docking and DFT Calculations
Studies involving molecular docking and density functional theory (DFT) calculations of benzamide derivatives have provided insights into their potential interactions with biological targets. This research avenue is crucial for designing compounds with specific biological activities, including inhibitory effects against various enzymes or receptors, which could guide the application of N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide in targeted therapeutic interventions (Saeed et al., 2022).
properties
IUPAC Name |
N-(4-acetylphenyl)-6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-10(20)11-2-4-12(5-3-11)19-17(21)13-8-15-16(9-14(13)18)23-7-6-22-15/h2-5,8-9H,6-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAADUIJDCYOXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2Br)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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